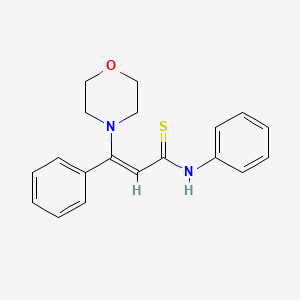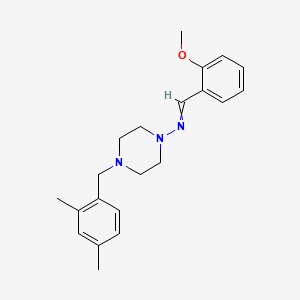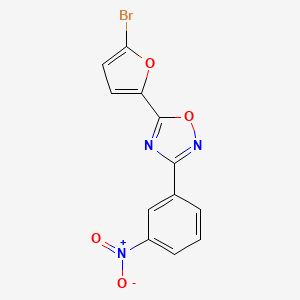![molecular formula C19H25NO3 B5841589 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide, also known as A-796260, is a selective agonist for the kappa-opioid receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain, addiction, and depression.
Wirkmechanismus
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide selectively binds to the kappa-opioid receptor, which is involved in the modulation of pain, addiction, and mood. Activation of the kappa-opioid receptor by 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide results in the inhibition of neurotransmitter release, leading to analgesic and antidepressant effects.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been shown to produce analgesia and reduce opioid withdrawal symptoms in animal models. Additionally, it has been shown to have antidepressant effects in animal models of depression. 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has also been shown to have a low potential for abuse and dependence compared to traditional opioid medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of using 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide. One area of interest is the development of more potent and selective kappa-opioid receptor agonists for the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanisms underlying the antidepressant effects of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide and its potential use in the treatment of depression. Finally, research is needed to optimize the pharmacokinetics and pharmacodynamics of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide to improve its efficacy and reduce its potential for adverse effects.
Synthesemethoden
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenol glycidyl ether. This intermediate is then reacted with N-isopropylamine and furfurylamine to yield the final product, 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promise in reducing pain and opioid addiction without producing the unwanted side effects associated with traditional opioid medications. Additionally, 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been shown to have antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13(2)20-18(21)17-11-10-16(23-17)12-22-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHACNLAFDUJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5841510.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)


![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)

![1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)




![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)